molecular formula C22H39NO4S B12794893 N-cyclohexylcyclohexanamine; (7,7-dimethyl-2-oxo-norbornan-1-yl)methanesulfonic acid CAS No. 6948-39-6

N-cyclohexylcyclohexanamine; (7,7-dimethyl-2-oxo-norbornan-1-yl)methanesulfonic acid

Katalognummer: B12794893
CAS-Nummer: 6948-39-6
Molekulargewicht: 413.6 g/mol
InChI-Schlüssel: AVXJIEYQJHLAGP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

NSC 55766 is a compound of interest in various scientific fields due to its unique chemical properties and potential applications

Analyse Chemischer Reaktionen

NSC 55766 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and specific catalysts that facilitate the desired transformations. The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives that retain the core structure of NSC 55766 while exhibiting modified chemical properties.

Wissenschaftliche Forschungsanwendungen

NSC 55766 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes and as a catalyst in certain reactions. In biology, NSC 55766 is studied for its potential effects on cellular processes and its role in biochemical pathways. In medicine, it is investigated for its potential therapeutic effects and its ability to interact with specific molecular targets. Additionally, NSC 55766 has industrial applications, particularly in the development of new materials and chemical products.

Wirkmechanismus

The mechanism of action of NSC 55766 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to certain proteins or enzymes, thereby modulating their activity and influencing various cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and the context in which NSC 55766 is used.

Vergleich Mit ähnlichen Verbindungen

NSC 55766 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with comparable chemical structures or those that exhibit similar chemical properties. The comparison often focuses on the differences in reactivity, stability, and potential applications. By understanding these differences, researchers can better appreciate the unique advantages and limitations of NSC 55766 in various scientific contexts.

Conclusion

NSC 55766 is a compound with significant potential in various scientific fields. Its unique chemical properties and diverse applications make it a valuable subject of study for researchers in chemistry, biology, medicine, and industry. By understanding its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds, researchers can harness the full potential of NSC 55766 in their work.

Eigenschaften

CAS-Nummer

6948-39-6

Molekularformel

C22H39NO4S

Molekulargewicht

413.6 g/mol

IUPAC-Name

N-cyclohexylcyclohexanamine;(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonic acid

InChI

InChI=1S/C12H23N.C10H16O4S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14/h11-13H,1-10H2;7H,3-6H2,1-2H3,(H,12,13,14)

InChI-Schlüssel

AVXJIEYQJHLAGP-UHFFFAOYSA-N

Kanonische SMILES

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C.C1CCC(CC1)NC2CCCCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.